Pyrazine-2,5-diamine
Overview
Description
Pyrazine-2,5-diamine, also known as 2,5-Pyrazinediamine, is a chemical compound with the molecular formula C4H6N4 and a molecular weight of 110.12 . It is a solid substance .
Synthesis Analysis
Pyrazine compounds, including Pyrazine-2,5-diamine, can be synthesized by the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina . Other methods include the condensation reaction of diamines and epoxides using a copper-chromium catalyst .Molecular Structure Analysis
The linear formula of Pyrazine-2,5-diamine is C4H6N4 .Physical And Chemical Properties Analysis
Pyrazine-2,5-diamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Medicinal Chemistry
Pyrazines and pyridazines fused to 1,2,3-triazoles, which can be synthesized using Pyrazine-2,5-diamine, have found applications in medicinal chemistry .
Method of Application
Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Results or Outcomes
These heterocycles have been used for c-Met inhibition or GABA A modulating activity . They have also been used as fluorescent probes and as structural units of polymers .
Corrosion Inhibition
Pyrazine and its derivatives, including Pyrazine-2,5-diamine, have been reported as effective corrosion inhibitors .
Method of Application
The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys . Their adsorption follows the Langmuir isotherm with steel and deviated in the case of Al and Mg alloys .
Results or Outcomes
Pyrazine and its derivatives were reported to function as mixed-type inhibitors for steel and Al and Mg alloys .
Optoelectronic Properties for Solar Cells
Pyrazine-2,5-diamine based dyes have been studied for their optoelectronic properties, particularly in the context of solar cells .
Method of Application
The optoelectronic and chemical properties of these dyes were examined via density functional theory (DFT) and time-dependent density functional theory (TD-DFT) techniques .
Results or Outcomes
It was observed that 6H-borolo [3,4-b]pyrazine containing molecules have a shorter bond length and small dihedral angle which impart lower energy gap and longer absorption wavelength . The results of open circuit voltage (Voc), light harvesting efficiency (LHE) and electron injection driving force (ΔG inject) calculated for the dyes showed that all the simulated dyes have good photoelectric conversion efficiency properties .
Fragrance Compounds
2,5-Dimethyl pyrazine, a derivative of Pyrazine-2,5-diamine, is used in the creation of fragrance compounds .
Method of Application
When combined with floral, fruity, woody, or spicy compounds, 2,5-Dimethyl pyrazine provides a smoky or roasted undertone, adding sophistication and complexity .
Results or Outcomes
Fragrance compounds derived from 2,5-Dimethyl pyrazine are used in household cleaners, air fresheners, and candles, creating pleasant and comforting atmospheres .
Ligand for Metal Complexes
Pyrazine-2,5-diamine can also be used as a ligand for metal complexes .
Method of Application
Pyrazine-2,5-diamine can be obtained through the reduction reaction of pyrazine .
Results or Outcomes
The resulting metal complexes can have various applications in the field of chemistry .
Tumor Cells Research
One of the most important biological applications of pyrazine derivatives is in biomedicine where they are ingredients for fabricating numerous molecules used in tumor cells research .
Method of Application
Their spectral and physicochemical properties make them useful as photosensitizers in photodynamic or radiation therapy during tumor treatment .
Results or Outcomes
The use of pyrazine derivatives in tumor cells research has shown promising results, although more research is needed to fully understand their potential .
Safety And Hazards
properties
IUPAC Name |
pyrazine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-7-4(6)2-8-3/h1-2H,(H2,6,7)(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSMRYOBGTVCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376861 | |
Record name | Pyrazine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2,5-diamine | |
CAS RN |
768386-37-4 | |
Record name | Pyrazine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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